2-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine
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Overview
Description
2-[4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxy-methylbenzenesulfonyl group and a pyrimidine ring substituted with a methylphenyl group.
Preparation Methods
The synthesis of 2-[4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone with an excess of chlorosulfonic acid to form a sulfonyl chloride intermediate. This intermediate is then treated with ammonia gas to yield the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and piperazine moieties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols.
Scientific Research Applications
2-[4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For example, its structural similarity to COX-2 inhibitors suggests it may inhibit the COX-2 enzyme, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar compounds include other sulfonyl-substituted piperazines and pyrimidines. These compounds share structural features but differ in their specific substituents, leading to variations in their chemical and biological properties. For instance:
2-Methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide: This compound has a similar sulfonyl group but differs in its quinazolinone core.
4-Methoxyphenyl-2-styryl-4(3H)-quinazolinone: Another related compound with a quinazolinone core and methoxyphenyl substituent.
Properties
Molecular Formula |
C24H29N5O3S |
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Molecular Weight |
467.6 g/mol |
IUPAC Name |
2-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C24H29N5O3S/c1-17-5-8-20(9-6-17)26-23-16-19(3)25-24(27-23)28-11-13-29(14-12-28)33(30,31)22-15-18(2)7-10-21(22)32-4/h5-10,15-16H,11-14H2,1-4H3,(H,25,26,27) |
InChI Key |
QVXGSAWRAXXOIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)C)OC |
Origin of Product |
United States |
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